molecular formula C6H11NO3 B142336 (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol CAS No. 139626-79-2

(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol

Cat. No. B142336
CAS RN: 139626-79-2
M. Wt: 145.16 g/mol
InChI Key: RAJLHDDMNNFKNT-ARQDHWQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. ACET is a chiral molecule that possesses four stereoisomers, with the (1S,2R,3R,6R) isomer being the most biologically active.

Mechanism of Action

(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. This compound has been shown to activate the Akt pathway, which plays a crucial role in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the JNK pathway, which is involved in neuronal cell death. This compound also modulates the activity of various neurotransmitters, including dopamine and glutamate, which are involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to increase the levels of various antioxidants in the brain, which can protect against oxidative stress and inflammation. This compound has also been shown to improve mitochondrial function, which is crucial for neuronal survival. Additionally, this compound has been shown to enhance synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol possesses several advantages for laboratory experiments, including its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, this compound has some limitations, including its relatively high cost and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. One area of interest is the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol involves the reaction of cyclohexene with nitrosyl chloride to form a nitroso derivative, which is then reduced to the corresponding amine. The amine is then oxidized to form the cyclic amino acid this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to possess neuroprotective properties, which can prevent neuronal cell death and improve cognitive function. Additionally, this compound has been investigated for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

139626-79-2

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1S,2R,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol

InChI

InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5+,6-/m1/s1

InChI Key

RAJLHDDMNNFKNT-ARQDHWQXSA-N

Isomeric SMILES

C1=C[C@H]([C@H]([C@H]([C@@H]1N)O)O)O

SMILES

C1=CC(C(C(C1N)O)O)O

Canonical SMILES

C1=CC(C(C(C1N)O)O)O

synonyms

4-Cyclohexene-1,2,3-triol,6-amino-,[1S-(1alpha,2alpha,3alpha,6beta)]-(9CI)

Origin of Product

United States

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